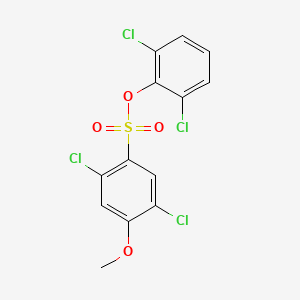
2,6-dichlorophenyl 2,5-dichloro-4-methoxybenzenesulfonate
説明
The study of complex organic compounds, such as those involving chlorophenyl and methoxybenzenesulfonate groups, plays a crucial role in understanding their synthesis, molecular structure, and various properties. These compounds often exhibit unique physical and chemical behaviors due to their intricate structures and substituents, making them subjects of interest in materials science, chemistry, and pharmaceutical research.
Synthesis Analysis
Synthesis of compounds related to 2,6-dichlorophenyl 2,5-dichloro-4-methoxybenzenesulfonate typically involves multi-step reactions, starting with the functionalization of phenyl rings followed by the introduction of methoxy and sulfonate groups. For instance, the reaction of sodium 4-hydroxybenzenesulfonate with lanthanide chlorides in methanol yields luminescent lanthanide coordination polymers, indicating a potential pathway for synthesizing related compounds through sulfonation and alkylation reactions (Yang et al., 2008).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and density functional theory (DFT) calculations to determine the arrangement of atoms within a compound. The molecular structure of related compounds shows that substituents like chlorophenyl and methoxy groups can influence the overall geometry, hydrogen bonding, and intermolecular interactions within the crystal lattice. For example, studies have explored the solid-state structures of compounds with methoxybenzenesulfonate groups, revealing intricate hydrogen bonding networks and planar arrangements conducive to layering and stacking behaviors (Russell & Ward, 1996).
Chemical Reactions and Properties
Chemical reactions involving compounds with dichlorophenyl and methoxybenzenesulfonate groups often leverage the reactive sites for further functionalization or for forming complexes with metals. The reactivity can be influenced by the presence of electron-withdrawing or electron-donating groups, affecting the compound's behavior in substitution or addition reactions. Electrochemical studies, for instance, have shown that compounds with methoxybenzenesulfonate groups can undergo reduction reactions at carbon and silver cathodes, suggesting a pathway for modifying the compound's chemical structure or for environmental remediation applications (McGuire & Peters, 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2,6-dichlorophenyl) 2,5-dichloro-4-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4O4S/c1-20-11-5-10(17)12(6-9(11)16)22(18,19)21-13-7(14)3-2-4-8(13)15/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDKAPKOEZMRQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)OC2=C(C=CC=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4-nitrophenyl)thio]benzyl 4-(acetylamino)benzoate](/img/structure/B4778216.png)
![N-(2,3-dichlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4778220.png)
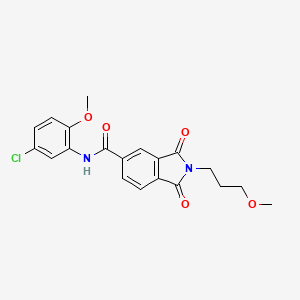
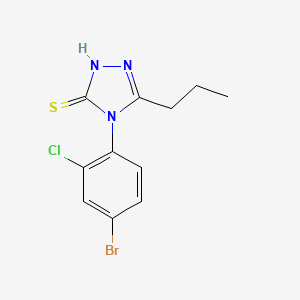
![5-{[5-(4-morpholinyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B4778257.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4778258.png)
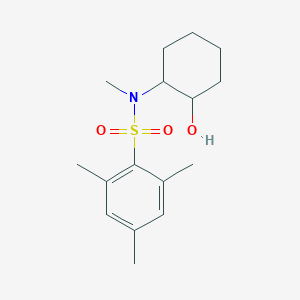
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(3-methyl-1-piperidinyl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4778263.png)
![N-(4-acetylphenyl)-N'-[1-(2,5-dimethylphenyl)ethyl]thiourea](/img/structure/B4778265.png)
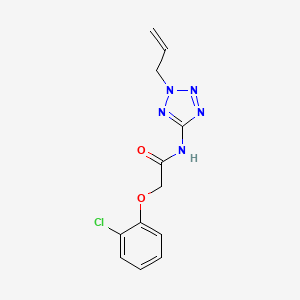

![5-{3-chloro-4-[3-(2,4-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4778296.png)
